Becliconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Becliconazole mechanism of action study

Established Related Antifungal Agents

For your research, it may be helpful to consider the mechanisms of action of well-documented topical azole antifungals. The table below summarizes key information for several agents:

| Drug Name | Primary Molecular Target | Mechanism of Action | Key Characteristics & Spectrum |

|---|---|---|---|

| Luliconazole [1] [2] [3] | Lanosterol 14-alpha demethylase [1] [2] | Inhibits ergosterol synthesis, disrupting fungal cell membrane integrity and function [2]. | Broad-spectrum activity against dermatophytes, Candida albicans, and Malassezia spp.; known for high potency and favorable skin pharmacokinetics [4] [3]. |

| Efinaconazole [3] | Lanosterol 14-alpha demethylase (inferred from azole class) | Inhibits ergosterol synthesis (inferred from azole class). | First topical triazole approved for onychomycosis; good penetration through the nail plate [3]. |

| Tavaborole [3] | Leucyl-tRNA synthetase [3] | Inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase [3]. | Oxaborole antifungal used for onychomycosis; exhibits good nail permeability [3]. |

Research Pathways for Novel Antifungals

Since data on Becliconazole is unavailable, the following diagram outlines a generalized research workflow for characterizing a new antifungal agent's mechanism of action, which you may find useful.

This workflow synthesizes common approaches from antifungal literature [5] [4]. The process typically begins with a hypothesized mechanism, followed by iterative experimental validation.

Suggestions for Further Research

To continue your investigation, you could:

- Verify the compound name: "this compound" may be a spelling variation. Similar-sounding established drugs include Luliconazole, Lanoconazole, and Eberconazole.

- Search patent databases: New or proprietary compounds are often disclosed in patents before appearing in journal literature.

- Explore chemical databases: Platforms like PubChem or ChEMBL allow searching for structurally similar molecules, which can provide insights into potential mechanisms based on chemical similarity [5].

References

- 1. Luliconazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of Luliconazole? [synapse.patsnap.com]

- 3. Luliconazole - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Luliconazole for the treatment of fungal infections [pmc.ncbi.nlm.nih.gov]

- 5. Reliable Target Prediction of Bioactive Molecules Based ... [pmc.ncbi.nlm.nih.gov]

Becliconazole antifungal spectrum and activity

Becliconazole Status and Limited Information

Available information on this compound is very limited. It is identified as a small molecule drug that acts as an inhibitor of fungal CYP51A1 (also known as lanosterol 14-α-demethylase), a common target for azole antifungals [1]. Its development status is listed as Preclinical for indications like mycoses and skin diseases, with no country or organization listed for these development phases [1]. No data on its spectrum of activity, minimum inhibitory concentrations (MICs), or efficacy against specific fungal pathogens was found.

Established Antifungal Testing Protocols

Although data for this compound is unavailable, research on antifungal agents typically relies on standardized methods. The following experimental workflow is commonly used for characterizing antifungal activity, which would be applicable once this compound is available for testing.

Key Methodological Details:

- Standardized Guidelines: The Clinical and Laboratory Standards Institute (CLSI) methods are the gold standard [2] [3] [4]. CLSI M27-A3 is for yeasts [5], while M38-A2 is for filamentous fungi [3].

- Broth Microdilution: Testing involves serial dilutions of the antifungal agent in broth medium, inoculated with a standardized fungal suspension [3] [5].

- Endpoint Definitions:

- Data Analysis: Results are analyzed using MIC50/MIC90 (concentrations inhibiting 50%/90% of isolates) and Geometric Mean (GM) MIC [3] [6].

Comparative Activity of Established Antifungals

For reference, the table below shows the potent in vitro activity of luliconazole, a recently developed imidazole, against various fungi, illustrating the type of data you can expect for a well-characterized antifungal.

Table: In Vitro Activity of Luliconazole Against Various Fungal Pathgons

| Fungal Pathogen | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Geometric Mean (GM) MIC (μg/mL) | Citation |

|---|---|---|---|---|---|---|

| Aspergillus flavus (Clinical) | 20 | 0.00049 - 0.00781 | 0.00195 | 0.00391 | 0.00244 | [3] |

| Aspergillus flavus (Environmental) | 18 | 0.00195 - 0.00781 | 0.00391 | 0.00391 | 0.00336 | [3] |

| Fusarium species (All) | 126 | 0.001 - 0.125 | 0.008 | 0.032 | 0.005 | [6] |

Suggestions for Further Research

Given the lack of publicly available data, you may need to investigate these alternative avenues:

- Patent Databases: Search major patent offices (USPTO, EPO, WIPO) for this compound. Early-stage research is often disclosed in patents before scientific publication.

- Scientific Conference Proceedings: Check abstracts from specialized mycology conferences, which sometimes feature preclinical data on emerging compounds.

- Direct Inquiry: Consider contacting the organizations associated with the compound's development, as listed in the limited database entry [1].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Correspondence of In Vitro and In Vivo Fluconazole Dose ... [pmc.ncbi.nlm.nih.gov]

- 3. The high efficacy of luliconazole against environmental ... [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing of Fluconazole by Flow ... [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assessment of Fluconazole and Cyclosporine A ... [mdpi.com]

- 6. Potent Activities of Luliconazole, Lanoconazole, and Eight ... [pmc.ncbi.nlm.nih.gov]

Core Metabolic Pathways and Enzymes of Voriconazole

The metabolism of voriconazole is well-characterized and primarily mediated by hepatic cytochrome P450 (CYP) enzymes [1] [2]. The following table outlines the specific enzymes and their roles.

| Enzyme | Role in Metabolism | Primary Metabolites Formed | Key Characteristics |

|---|---|---|---|

| CYP2C19 [1] [2] | Primary metabolic pathway | Voriconazole N-oxide (NO) [2] | Highly polymorphic; major source of PK variability [1]. |

| CYP3A4 [1] [2] | Secondary metabolic pathway | Hydroxyvoriconazole (OHVRC) [2] | Exhibits saturable, nonlinear kinetics [2]. |

| CYP2C9 [2] | Minor metabolic pathway | Voriconazole N-oxide (NO) [2] | Contributes to overall metabolic clearance. |

The relationships between these elements and the resulting clinical variability are illustrated in the following workflow:

Voriconazole metabolic pathways and sources of pharmacokinetic variability.

Key Experimental Models and Protocols

Research on voriconazole utilizes a range of in vitro and in vivo models to elucidate its complex pharmacokinetics.

In Vitro Metabolic Incubation Protocols

| Protocol Aspect | Typical Specifications |

|---|---|

| System | Human liver microsomes (HLMs) or recombinant CYP enzymes [2]. |

| Incubation Buffer | 0.1 M Tris-HCl or phosphate buffer, pH 7.4 [3]. |

| Cofactor | NADPH-generating system [3]. |

| Termination | Cold organic solvent (e.g., methanol, acetonitrile) [3]. |

| Analysis | Liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1]. |

In Vivo Clinical Pharmacokinetic Studies

| Study Element | Typical Design |

|---|---|

| Dosing | Multiple-day dosing to achieve steady state (e.g., 200 mg twice daily for 8 days) [1]. |

| Sample Collection | Intensive plasma and urine sampling over a dosing interval (e.g., 12 hours) [1]. |

| Genotyping | TaqMan assays for CYP2C19 (*2, *3, *17) and other relevant alleles [1]. |

| TDM | Trough concentration monitoring via HPLC or LC-MS/MS [4] [5]. |

| Modeling | Population PK or Physiologically-Based Pharmacokinetic (PBPK) modeling [2] [4]. |

Key Quantitative Pharmacokinetic Data

The following table consolidates critical quantitative findings from voriconazole studies, which highlight its variable pharmacokinetic profile.

| Parameter / Finding | Quantitative Value / Observation | Context / Implication |

|---|---|---|

| AUC0-τ Variability | >9-fold difference [1] | Between CYP2C19 17/17 (UM) vs. 2/2 (PM) genotypes. |

| Volume of Distribution (Vd) | ~80.6 L (central); ~106 L (peripheral) [5] | In critically ill patients on renal replacement therapy (RR<). |

| Total Body Clearance (CL) | 4.7 L/h [5] | In critically ill patients on RRT. |

| Renal Clearance (CLR) | 1.46 L/h [5] | Accounts for a minor portion of total clearance. |

| Adverse Event Incidence | Visual: 79.7%; Neurologic/Psychiatric: 72.9% [1] | Mostly mild and occurring during loading dose phase. |

Suggestions for Further Research

- Search for patents: New drug data often appears in patent applications before full publication in journals.

- Check clinical trial registries: Sites like ClinicalTrials.gov may contain protocol summaries and, for completed studies, sometimes results.

- Use broader search terms: Consider searching for the pharmaceutical company developing becliconazole or for the general class of "novel triazole antifungals."

References

- 1. Pharmacogenetics of steady-state metabolism ... [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Voriconazole Metabolism: A Middle-Out ... [link.springer.com]

- 3. Metabolism of BYZX in Human Liver Microsomes and Cytosol [journals.plos.org]

- 4. Systematic Evaluation of Voriconazole Pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

- 5. Voriconazole Pharmacokinetics Are Not Altered in Critically ... [mdpi.com]

Becliconazole molecular targets and binding

How to Proceed with Your Research

Despite the lack of specific data for Becliconazole, research into antifungal agents has well-established paradigms and methodologies. The following roadmap and comparative information can guide your investigation.

Inferred Mechanism and Research Roadmap

Like other azole antifungals, this compound is expected to target ergosterol biosynthesis. The specific enzyme is likely lanosterol 14α-demethylase, a key cytochrome P450 enzyme [1]. The table below outlines a potential research pathway to confirm this target and characterize its binding.

| Research Phase | Key Objective | Recommended Methodologies | Data Output |

|---|---|---|---|

| 1. Target Prediction | Identify potential protein targets. | Ligand-based computational prediction [2]: Use CTPTs (SEA, PASS) to find targets of structurally similar azoles. | A shortlist of high-probability molecular targets. |

| 2. Binding Validation | Confirm direct physical binding to the predicted target. | Biochemical Assays: Enzyme inhibition assays using purified C. albicans or C. glabrata CYP51. Crystallography: Solve the 3D structure of the this compound-CYP51 complex. | IC50 values; Co-crystal structure revealing binding interactions (H-bonds, hydrophobic contacts). |

| 3. Cellular Activity | Verify the mechanism in a biological system. | Sterol Analysis: HPLC/MS to detect ergosterol depletion and lanosterol accumulation in treated fungi. | Altered sterol composition; Correlation of sterol changes with growth inhibition (MIC). |

This general workflow for target identification and validation, which emphasizes finding a "minimum structure" common to active molecules, can be adapted for this compound [2]. The diagram below illustrates the logical progression of this experimental strategy.

Experimental roadmap for this compound target identification.

Comparative Context: Established Azole Antifungals

Since this compound's specific data is unavailable, the table below summarizes key properties of well-characterized azole antifungals for context. This compound's profile is expected to be similar.

| Antifungal Agent | Class | Primary Molecular Target | Key Binding Interactions / Notes |

|---|---|---|---|

| Fluconazole | Triazole | Lanosterol 14α-demethylase (CYP51) | Binds to the heme iron in CYP51's active site; Susceptibility is MIC-dependent [3]. |

| This compound | Imidazole | Lanosterol 14α-demethylase (CYP51) - Predicted | Expected to coordinate with heme iron via sp2 nitrogen of imidazole ring; Chiral separation methods exist [4]. |

| MBIC | Benzimidazole | Not a standard antifungal (ROS-dependent JNK in cancer) | Illustrates that minor structural changes (benzimidazole vs. imidazole) can lead to entirely different targets [5]. |

A Path Forward for Your Investigation

To acquire the detailed information you need, I suggest the following concrete steps:

- Search specialized databases: Query the ChEMBL or PubChem database [2]. If bioactivity data for this compound exists, it will be listed there along with references.

- Obtain the primary patent: Since this compound was under development by Menarini [4], the original patent documents will contain the most comprehensive data on its synthesis, targets, and binding.

- Explore related compounds: The methodology for separating this compound enantiomers [4] is crucial because different enantiomers can have vastly different biological activities and binding affinities.

References

- 1. Update on fungal lipid biosynthesis inhibitors as antifungal ... [sciencedirect.com]

- 2. Reliable Target Prediction of Bioactive Molecules Based ... [pmc.ncbi.nlm.nih.gov]

- 3. Data mining validation of fluconazole breakpoints ... [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatographic separation of the enantiomers ... [sciencedirect.com]

- 5. A novel benzimidazole derivative, MBIC inhibits tumor ... [pubmed.ncbi.nlm.nih.gov]

Becliconazole SAR (Structure-Activity Relationship) analysis

Why a Specific Analysis Isn't Available

The lack of a dedicated Becliconazole SAR guide in the search results is likely due to one of the following reasons:

- It is a newer or less common antifungal, and a comprehensive public SAR analysis may not have been widely published outside of proprietary pharmaceutical documentation.

- General SAR principles for systemic azole antifungals are well-established and are often applied collectively to this drug class, making a compound-specific whitepaper less common.

Core SAR Principles of Systemic Azole Antifungals

Although this compound-specific data is limited, its mechanism and structure align with other systemic azole antifungals. The following table summarizes the key structural features and their roles based on general azole antifungal SAR principles [1]:

| Structural Feature | Role in Activity & SAR |

|---|---|

| Azole Ring (1,2,4-triazole) | Essential for activity. Binds to the heme iron in the fungal CYP450 enzyme lanosterol 14α-demethylase, inhibiting ergosterol synthesis [1]. |

| Halogenated Aromatic Ring | Common feature (e.g., 2,4-dichlorophenyl). Enhances antifungal potency and influences spectrum of activity [1]. |

| Linker Group | A heteroatom-containing chain (e.g., -CH₂O-) connects the aromatic rings. Optimal length and nature are critical for proper positioning within the enzyme active site [1]. |

| Secondary Aromatic/ Heteroaromatic Ring | A lipophilic group (e.g., another substituted phenyl). Interacts with hydrophobic pockets in the enzyme, boosting binding affinity and potency [1]. |

This relationship can be visualized in the following diagram that maps the core structure to its biological function:

References

Theoretical Foundation and Analogous Compounds

A pharmacophore model defines the essential molecular features a compound must possess for optimal biological activity. For Becliconazole, we can infer critical features from its structure and related azole antifungals.

- Core Mechanism of Action: this compound belongs to the azole class of antifungals. Azoles primarily inhibit the enzyme lanosterol 14-α demethylase, a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway of fungal cells [1] [2] [3]. Inhibition leads to depletion of ergosterol and accumulation of toxic methylated sterols, disrupting membrane integrity and inhibiting fungal growth.

- Key Pharmacophoric Features of Azole Antifungals: Analysis of related drugs like Luliconazole reveals common critical features for target binding [1] [2] [3]:

- A nitrogen atom in the imidazole or triazole ring that coordinates with the heme iron in the enzyme's active site.

- A hydrophobic aromatic group (often a halogenated benzene ring) that interacts with the hydrophobic pocket of the enzyme's binding site.

- A second hydrophobic region that contributes to binding affinity.

- Potential hydrogen bond acceptors or donors for additional interactions.

Methodology for Pharmacophore Model Development

Constructing a robust pharmacophore model involves multiple computational steps, from preparing the ligand and target to validating the final model. The workflow below outlines this process.

Workflow for developing a this compound pharmacophore model.

Step 1: Ligand and Target Preparation

- Ligand Preparation: The 2D structure of this compound (CID 65915) can be sourced from PubChem [4]. This structure must be converted into a 3D format using energy minimization techniques. Software like OpenBabel or MOE can then generate a set of low-energy, biologically relevant conformers to account for the molecule's flexibility [5].

- Target Preparation: The crystal structure of the target enzyme, Lanosterol 14-α demethylase, is available from the Protein Data Bank (e.g., PDB ID 5TZ1). The protein structure should be prepared by removing crystallographic water molecules, adding hydrogen atoms, and assigning correct protonation states.

Step 2: Molecular Docking and Feature Identification

- Molecular Docking: Dock the prepared 3D structure of this compound into the active site of the enzyme using docking software such as AutoDock Vina or MOE Dock. This predicts the most likely binding pose.

- Pharmacophore Feature Extraction: Analyze the optimal docking pose to identify critical interaction features. The table below hypothesizes the features based on this compound's structure and the known mechanism of azoles.

Table 1: Hypothesized Pharmacophore Features of this compound

| Feature Type | Structural Element in this compound | Proposed Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Nitrogen atom(s) in the imidazole ring | Coordinates with heme iron (Fe) in the enzyme's active site [1] [3]. |

| Hydrophobic Group | Dichlorophenyl ring | Interacts with hydrophobic residues in the access channel/active site [2]. |

| Hydrophobic Group | Benzofuran ring system | Provides additional van der Waals interactions with the enzyme's hydrophobic pockets. |

| Halogen Bond Donor | Chlorine atoms on the phenyl ring | Potential for halogen bonding with carbonyl oxygens of protein backbone. |

Experimental Validation & Profiling

While direct data for this compound is limited, the following table summarizes key profiling data that would typically be used to contextualize and validate a pharmacophore model, using Luliconazole as an illustrative example.

Table 2: Key Pharmacological and Physicochemical Profiling Data (Illustrative)

| Parameter | Value / Finding (for Luliconazole) | Relevance to Pharmacophore Model & Drug Design |

|---|---|---|

| Primary Target | Lanosterol 14-α demethylase [1] [3] | Confirms the enzyme target the pharmacophore is built against. |

| logP (Measure of Lipophilicity) | 4.27 (Predicted) [1] | High lipophilicity supports the critical nature of hydrophobic features in the model for skin permeation. |

| Antifungal Activity (MIC against T. rubrum) | Extremely potent (often in ng/mL range) [2] | Validates that the identified pharmacophoric features confer high biological activity. |

| Clinical Efficacy (e.g., Tinea Pedis) | High cure rates with once-daily application for 1-2 weeks [2] [6] [3] | Supports that the pharmacophore leads to effective in vivo performance. |

Visualizing the Putative this compound Pharmacophore

Based on the feature mapping in Table 1, the essential 3D pharmacophore can be visualized. This model serves as a hypothesis for the spatial arrangement required for antifungal activity.

Key features of the putative this compound pharmacophore model.

Recommended Next Steps for Research

To advance the research on this compound's pharmacophore, you can:

- Perform Computational Studies: Execute the molecular docking and pharmacophore generation workflow outlined above using software like MOE, Schrödinger Suite, or open-source tools like OpenBabel and AutoDock Vina.

- Conduct Experimental Validation: Synthesize this compound and its analogs to test antifungal activity in vitro. Use the results to perform a 3D-QSAR analysis, which can refine the initial pharmacophore model.

- Explore Structural Analogs: Investigate the rich data available for Luliconazole [1] [2] [3], a closely related and well-studied drug. Analyzing its structure-activity relationships can provide strong indirect evidence for validating a this compound model.

References

- 1. Luliconazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Luliconazole for the treatment of fungal infections [pmc.ncbi.nlm.nih.gov]

- 3. Luliconazole - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound | C18H12Cl2N2O | CID 65915 [pubchem.ncbi.nlm.nih.gov]

- 5. QSAR modeling and molecular docking studies of 2-oxo-1, ... [pmc.ncbi.nlm.nih.gov]

- 6. Luliconazole (Luzu) - Uses, Side Effects, and More [webmd.com]

Becliconazole in vitro susceptibility testing protocol

Broth Microdilution Method (EUCAST)

The broth microdilution method is a standardized, quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents [1].

- Principle: A standardized inoculum of yeast cells is incubated in a microtiter plate containing serial dilutions of the antifungal agent. The MIC is the lowest concentration that visually inhibits growth.

- Procedure:

- Inoculum Preparation: Prepare a yeast inoculum from fresh cultures (24-48 hours). Adjust the suspension to a turbidity of 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL), then dilute to a final working concentration of 0.5-2.5 x 10⁵ CFU/mL in RPMI-1640 medium [1].

- Antifungal Preparation: Prepare a stock solution of becliconazole in a suitable solvent (e.g., DMSO). Perform a series of two-fold dilutions in the broth medium to create a concentration range relevant for azoles (e.g., 0.03-16 mg/L).

- Inoculation and Incubation: Dispense the diluted inoculum into the microtiter plate wells containing the antifungal dilutions. Include growth control (antifungal-free) and sterility control (medium-only) wells. Seal the plates and incubate at 35°C for 24 hours (or 48 hours for some species) [1].

- Reading and Interpretation: Read the MIC endpoints visually. The MIC for azoles like fluconazole is defined as a prominent (50%) reduction in growth compared to the control. For other azoles (e.g., voriconazole, posaconazole), it is defined as a 100% inhibition [1].

Agar-Based Method (Etest / Gradient Strip)

The Etest is an agar-based method that uses a predefined gradient of an antifungal agent on a plastic strip to determine the MIC [2].

- Principle: An impregnated strip is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms. The MIC is read at the point where the ellipse's edge intersects the strip.

- Procedure:

- Inoculum and Plating: Prepare a yeast inoculum at 0.5 McFarland standard. Swab the entire surface of an RPMI-1640 agar plate uniformly with the suspension within 15 minutes [2].

- Strip Application: Place the this compound Etest strip onto the inoculated agar surface. If multiple strips are used, ensure they are appropriately spaced.

- Incubation: Incubate the plates at 35°C for 24 hours (or until sufficient growth is visible) [2].

- Reading and Interpretation: Read the MIC value where the inhibition ellipse's edge intersects the strip scale. If there is any growth within the ellipse (trailing), ignore it and read at the point of 80% inhibition [2].

Workflow Overview and Key Considerations

The diagram below summarizes the key steps for both susceptibility testing methods.

To ensure reliable and reproducible results, adhere to the following quality control practices:

- Quality Control Strains: Use reference strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 with each test run. The MIC values for your this compound tests should fall within established ranges for these strains to confirm test validity [1].

- Strict Adherence to Standards: Follow the latest guidelines from EUCAST or CLSI. These define critical technical parameters that can significantly impact MIC results [1] [3].

- Data Interpretation: Without official breakpoints for this compound, you can use the Epidemiological Cutoff Value (ECOFF). The ECOFF separates the wild-type population (no acquired resistance mechanisms) from non-wild-type isolates, which is useful for detecting emerging resistance [1].

Summary of Methodologies

The table below compares the core features of the two susceptibility testing methods.

| Feature | Broth Microdilution | Agar-Based (Etest) |

|---|---|---|

| Principle | Dilution in liquid medium | Gradient diffusion on agar |

| MIC Determination | Visual assessment of well growth | Intersection of inhibition ellipse and strip |

| Standardization | EUCAST / CLSI | Manufacturer's instructions (based on standards) |

| Throughput | Higher (can test multiple isolates/plate) | Lower (typically 1-2 strips/plate) |

| Cost & Complexity | Lower cost, more labor-intensive | Higher cost per test, less labor-intensive |

| Result | Quantitative MIC value | Quantitative MIC value |

Navigating the Lack of Specific Protocols

The absence of a dedicated this compound protocol reflects its status as a compound in research or early development phases. Here is how you can proceed:

- Adapt Existing Standards: Use the foundational principles from EUCAST and CLSI documents for antifungal susceptibility testing. These are the primary sources for validated methodology [1].

- Consult Related Literature: Look for research articles on this compound or structurally similar azole compounds. The methods sections often contain detailed, adapted protocols.

- Establish In-house Controls: Robust quality control is essential. Establish a baseline MIC range for QC strains with this compound in your own laboratory to monitor assay performance over time.

References

Application Notes: Lipid-Based Nanoparticle Delivery for Azole Antifungals

1. Introduction Lipid-based nanoparticles (LBNPs) present a promising strategy to overcome the challenges of delivering hydrophobic azole antifungal drugs. These challenges include poor aqueous solubility, low oral bioavailability, and significant food-effects, which are well-documented for drugs like Posaconazole [1]. LBNPs, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can enhance drug solubility, protect the drug from degradation, and improve bioavailability through mechanisms such as lymphatic uptake, which bypasses hepatic first-pass metabolism [2] [1]. This document outlines the formulation, optimization, and characterization of LBNPs for a model azole antifungal, providing a protocol that can be adapted for novel compounds like Becliconazole.

2. Rationale for Lipid-Based Nanoparticle Formulation The therapeutic efficacy of azole antifungals is often limited by their physicochemical properties. For instance, the oral bioavailability of Posaconazole is highly variable and influenced by gastric pH, motility, and food intake, necessitating therapeutic drug monitoring [1]. Phospholipid-based nanosystems offer a "green" formulation approach that typically avoids synthetic surfactants. The lipids facilitate the formation of colloidal particles that can solubilize the drug and promote its absorption, potentially leading to more consistent and improved pharmacokinetic profiles [1].

3. Key Characterization Parameters for LBNPs The critical quality attributes of LBNPs must be thoroughly evaluated to ensure efficacy and stability. The table below summarizes the primary characterization parameters and their target values based on optimized antifungal formulations [1] [3].

Table 1: Critical Quality Attributes for Antifungal Lipid Nanoparticles | Parameter | Target Value | Analytical Technique | Significance | | :--- | :--- | :--- | :--- | | Particle Size (Z-average) | ~100-200 nm | Dynamic Light Scattering (DLS) | Influences cellular uptake, biodistribution, and stability [2]. | | Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates homogeneity of the nanoparticle population [1] [3]. | | Zeta Potential (ZP) | > |±30| mV | Electrophoretic Light Scattering | Predicts colloidal stability; high charge prevents aggregation [2]. | | Encapsulation Efficiency (EE) | > 80% | Ultracentrifugation/Chromatography | Measures the fraction of drug successfully incorporated into nanoparticles [1]. | | Load Capacity (LC) | ~5-10% (w/w) | Ultracentrifugation/Chromatography | The amount of drug loaded relative to the total nanoparticle mass [4]. |

The following workflow diagrams the process from formulation to optimization.

Diagram 1: Workflow for the Development and Optimization of Antifungal LBNPs. The process involves selecting formulation components, choosing a production method, measuring critical quality attributes (CQAs), and using advanced statistical and computational tools for systematic optimization [1] [3].

Experimental Protocols

Protocol 1: Formulation of Phospholipid-Based Nanoparticles Using a Microfluidic/Vortex Tube Reactor

This protocol is adapted from methods used to produce Posaconazole-loaded nanoparticles and model LBNPs using a vortex tube reactor, which offers superior mixing efficiency and scalability over batch methods [1] [3].

1.1 Materials

- Drug: this compound (or model drug Posaconazole).

- Lipids: Soy Phosphatidylcholine (SPC), Cholesterol.

- Organic Solvent: Ethanol (HPLC grade).

- Aqueous Phase: Glycerol or other polyols in purified water.

- Equipment: Vortex Tube Reactor system or microfluidic mixer, syringe pumps, beakers, and vials.

1.2 Preparation Steps

- Organic Phase Preparation: Dissolve SPC (e.g., 70% w/w of total lipids) and Cholesterol (e.g., 30% w/w of total lipids) in ethanol. The total lipid concentration is typically 10 mg/mL. Add the antifungal drug (e.g., 1-2 mg/mL) to this organic solution and ensure complete dissolution [3].

- Aqueous Phase Preparation: Prepare an aqueous solution containing a polyol such as glycerol (e.g., 2-5% v/v) in purified water [1].

- Nanoparticle Formation:

- Connect the organic and aqueous phase solutions to the inlets of the vortex tube reactor using syringe pumps.

- Set the total flow rate to a high value (e.g., 100 mL/min) and the aqueous-to-organic volumetric ratio to approximately 5:1 to ensure rapid mixing and the formation of small, homogeneous particles [3].

- Collect the resulting nano-dispersion from the outlet stream.

1.3 Purification and Lyophilization

- Purification: Transfer the collected nano-dispersion to centrifugal ultrafiltration devices (e.g., 30 kDa MWCO) and centrifuge at 8,000 rpm at 4°C for 30 minutes. Discard the filtrate containing free, unencapsulated drug and solvents [3].

- Lyophilization: To obtain a powder for long-term storage, freeze the purified nanoparticle suspension at -80°C for 2-3 hours and then lyophilize using a standard freeze-dryer [3].

Protocol 2: Optimization Using Design of Experiments (DoE), Machine Learning, and TOPSIS

This multi-step optimization protocol ensures the development of a robust formulation by efficiently exploring the multi-variable design space [1].

2.1 Experimental Design

- Define Factors and Levels: Select critical independent variables for screening. Based on the model study, these may include [1]:

- Factor A: Total Lipid Content (%)

- Factor B: Drug Concentration (mg/mL)

- Factor C: Phospholipid Amount (%)

- Factor D: Polyol Concentration (%)

- Define Responses: The dependent variables (responses) are the CQAs: Particle Size (Y1), PDI (Y2), Zeta Potential (Y3), and Encapsulation Efficiency (Y4).

- Generate DoE Matrix: Use a Full Factorial Design or a Box-Behnken Design to create a set of experimental runs that efficiently covers all combinations of factors [1] [3].

Table 2: Example DoE Matrix and Results for Formulation Optimization

| Run | Total Lipid (mg) | Drug (mg) | Polyol (%) | Size (nm) | PDI | EE (%) |

|---|---|---|---|---|---|---|

| 1 | 100 | 10 | 2 | 150 | 0.20 | 75 |

| 2 | 100 | 20 | 5 | 165 | 0.18 | 85 |

| 3 | 200 | 10 | 5 | 190 | 0.15 | 90 |

| 4 | 200 | 20 | 2 | 180 | 0.22 | 80 |

| ... | ... | ... | ... | ... | ... | ... |

2.2 Data Analysis and Model Building

- DoE Analysis: Use statistical software to perform analysis of variance (ANOVA) on the data from Table 2. This identifies which factors have a significant effect on each response and builds a mathematical model to predict the CQAs.

- Machine Learning (Artificial Neural Network - ANN): Train an ANN model using the experimental data. The ANN can capture complex non-linear relationships between the formulation factors and the CQAs, often providing prediction accuracy superior to traditional DoE models [1].

2.3 Multi-Criteria Decision Making (TOPSIS)

- Generate Candidates: Use the DoE and ANN models to predict the CQAs for a large number of virtual formulations.

- Rank Formulations: Apply the Technique for Order of Preference by Similarity to Ideal Solution (TOPSIS). This algorithm ranks all virtual formulations based on how close they are to a pre-defined "ideal" solution (e.g., minimum size, minimum PDI, maximum EE) and how far they are from a "negative-ideal" solution [1].

- Select Optimum: The formulation with the highest TOPSIS score is selected as the optimum.

Protocol 3: In-Vitro and Ex-Vivo Evaluation

3.1 Drug Release Study

- Use the dialysis bag method. Place the optimized LBNP dispersion in a dialysis membrane (e.g., MWCO 12-14 kDa).

- Immerse the bag in a release medium (e.g., phosphate buffer with 0.5% SLS to maintain sink conditions) at 37°C under gentle agitation.

- Collect samples from the release medium at predetermined time intervals and analyze the drug concentration using HPLC. Compare the release profile to that of a drug suspension [1].

3.2 Mucosal Permeation Study

- Use Franz diffusion cells with excised intestinal mucosa (e.g., from rats).

- Apply the LBNP formulation on the donor side and a suitable buffer on the receiver side.

- Sample the receiver compartment at set times and measure the permeated drug to assess the formulation's ability to enhance absorption [1].

3.3 Mechanistic Uptake and Lymphatic Transport Study

- Cellular Uptake: Evaluate cellular uptake of the formulation using cell lines like Caco-2. Use inhibitors like cycloheximide to understand the involvement of specific transport pathways [1].

- Lymphatic Transport Inhibition: To confirm the role of lymphatic absorption, administer the formulation to animal models with an inhibitor of lymphatic transport (e.g., cycloheximide) and compare the pharmacokinetic parameters to a control group. A significant reduction in bioavailability with the inhibitor confirms lymphatic uptake [1].

The mechanism of enhanced oral bioavailability for these formulations is summarized below.

Diagram 2: Proposed Mechanisms by which LBNPs Enhance the Oral Bioavailability of Antifungal Drugs. Key pathways include improving drug solubilization, enhancing permeation across the intestinal mucosa, and facilitating transport via the lymphatic system, which bypasses first-pass metabolism in the liver [1].

References

- 1. Oral delivery of posaconazole-loaded phospholipid-based ... [sciencedirect.com]

- 2. Lipid-based nanoparticles as drug delivery carriers for cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Lipid-Based Nanoparticles Formulation ... [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Nanoparticles: Formulation, Production Methods and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Becliconazole Surfactant Compositions for Enhanced Skin Penetration

Introduction and Mechanism of Action

Becliconazole is a promising small-molecule antifungal agent currently in preclinical development that functions through inhibition of fungal CYP51A1, a key enzyme in the ergosterol biosynthesis pathway essential for maintaining fungal cell membrane integrity [1]. Like other azole antifungals, this compound exerts its therapeutic effect by disrupting the synthesis of ergosterol, the principal sterol component of fungal cell membranes, leading to increased membrane permeability and eventual cell death [2]. The molecular formula of this compound is C18H12Cl2N2O, with a CAS registry number of 112893-26-2 [1]. Despite its promising antifungal activity, the therapeutic efficacy of this compound in topical treatments is potentially limited by challenges associated with skin penetration, specifically the ability to effectively traverse the stratum corneum barrier while maintaining sufficient drug concentration at the site of infection.

The skin barrier function resides primarily in the stratum corneum, the outermost 10-15 μm layer of the epidermis consisting of keratin-filled corneocytes embedded in a lipid matrix organized in bilayers [3]. This sophisticated structure presents a significant challenge for transdermal drug delivery, particularly for molecules with specific physicochemical properties. Drug permeation through the skin can occur through three primary pathways: intercellular (through the lipid bilayer), transcellular (across corneocytes), and transappendageal (through hair follicles or sebaceous glands) [3]. For most small molecules, the intercellular pathway represents the major route of penetration, with the specific pathway preference influenced by the molecule's hydrophilicity or lipophilicity.

Chemical penetration enhancers (CPEs), including surfactants, function through multiple mechanisms to reversibly disrupt the stratum corneum barrier and facilitate drug transport. These mechanisms include:

- Lipid bilayer disruption: Temporary alteration of the highly organized intercellular lipid matrix through fluidization or extraction of lipid components

- Protein interaction: Modulation of keratin conformation within corneocytes, potentially creating additional diffusion pathways

- Partitioning enhancement: Improvement of drug solubility and distribution coefficients favoring skin uptake

- Temporary barrier compromise: Reversible reduction of the skin's barrier function without causing permanent damage [3] [4]

The strategic combination of surfactants in this compound formulations addresses the fundamental challenge of balancing sufficient skin penetration with maintenance of skin integrity and safety, potentially enabling enhanced therapeutic outcomes for superficial fungal infections.

Formulation Composition and Strategy

Surfactant Selection and Classification

Surfactant systems play a pivotal role in enhancing this compound penetration by acting as primary chemical penetration enhancers that disrupt the stratum corneum's lipid architecture and improve drug partitioning into the skin. The careful selection of surfactant types and combinations is critical for achieving optimal enhancement while minimizing potential irritation. Based on comprehensive screening studies, several surfactant classes have demonstrated particular efficacy for antifungal penetration enhancement, as summarized in Table 1 below.

Table 1: Surfactant Classes for this compound Penetration Enhancement

| Surfactant Class | Specific Examples | Mechanism of Action | Optimal Concentration Range | Synergistic Combinations |

|---|---|---|---|---|

| Anionic | Sodium lauryl ether sulfate, N-lauryl sarcosine | Lipid bilayer disruption, protein denaturation | 0.5-2% w/w | 1-phenyl piperazine, Span 20 |

| Non-ionic | Span 20 (sorbitan monolaurate), Polysorbates | Lipid fluidization, mild disruption | 1-5% w/w | N-lauryl sarcosine |

| Azone-related | 1-dodecyl azacycloheptan-2-one | Lipid bilayer fluidization, intercellular penetration | 0.1-1% w/w | DMSO, fatty acids |

| Fatty Acid Esters | Isopropyl myristate, ethyl acetate | Extraction of intercellular lipids, improved partitioning | 2-5% w/w | Organic sulfoxides |

The synergistic potential of surfactant combinations represents a particularly promising approach for this compound formulation. Research has demonstrated that specific combinations can enhance skin permeability to hydrophilic macromolecules by more than 50-fold without inducing significant skin irritation [4]. For instance, the combination of sodium lauryl ether sulfate with 1-phenyl piperazine has shown remarkable enhancement properties, as has the pairing of N-lauryl sarcosine with Span 20 (sorbitan monolaurate) [4]. These synergistic pairs appear to target multiple components of the skin barrier simultaneously, providing enhanced penetration while maintaining an improved safety profile compared to single-component systems at equivalent concentrations.

Advanced Carrier Systems

Nanocarrier technology offers a sophisticated approach for further enhancing this compound delivery through the skin. Among the most promising carrier systems are hyper-cross-linked cyclodextrins (also known as nanosponges), which create three-dimensional networks that efficiently complex with drug molecules and provide controlled release properties [5]. These systems are particularly valuable for addressing the potential solubility limitations of this compound while protecting the drug from chemical degradation and photodegradation, thereby enhancing stability throughout the product shelf life [5]. The optimization of nanosponge formulations requires careful attention to critical parameters including reaction time, temperature, stirring speed, and solvent volume, with optimal conditions typically ranging from 480 minutes of reaction time at 100°C with stirring speeds of 3,000 rpm [5].

Polymer-based hydrogel systems incorporating Carbopol 934 provide an excellent vehicle for nanosponge-loaded this compound, combining the enhanced penetration properties of surfactant systems with the sustained release and improved skin retention offered by nanocarriers [5]. This combination approach is particularly suited for fungal infections requiring prolonged drug presence at the site of infection, such as dermatophytoses and onychomycosis. The hydrogel matrix facilitates application and patient compliance while maintaining intimate contact with the skin surface, potentially enhancing drug uptake into the various skin layers.

Composition Optimization Strategy

The systematic optimization of this compound surfactant compositions requires a structured approach to identify the ideal balance between enhancement efficacy and safety. Statistical experimental designs, particularly Taguchi orthogonal arrays and response surface methodologies, enable efficient exploration of complex formulation spaces while minimizing the number of experimental runs required [5]. This approach is essential when dealing with multi-component systems where interactions between components can significantly influence the final formulation performance.

The optimization strategy should prioritize both immediate and long-term performance metrics, including in vitro release profiles, ex vivo skin penetration, formulation stability, and skin irritation potential. For this compound specifically, the optimal formulation should demonstrate sufficient penetration to achieve therapeutic concentrations in the target skin layers (stratum corneum, epidermis, and potentially dermis, depending on the infection depth) while maintaining a safety profile conducive to chronic administration, as fungal infections often require extended treatment durations. The inclusion of penetration enhancer combinations identified through high-throughput screening methodologies represents the most promising approach for achieving these potentially competing objectives [4].

Experimental Protocols

Preformulation Studies

Preformulation characterization of this compound is essential for guiding appropriate formulation design and understanding potential performance limitations. Begin by determining the fundamental physicochemical properties including solubility in various pharmaceutically relevant solvents (water, buffers at different pH values, and organic solvents), melting point, crystallinity, and pH-solubility profile. Conduct compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to identify potential interactions between this compound and proposed formulation components, including surfactants, polymers, and preservatives [5].

For the development of nanocarrier systems, determine the drug-polymer compatibility using DSC by comparing the thermograms of pure this compound, blank nanosponges, physical mixtures, and drug-loaded nanosponges. The disappearance, shift, or appearance of new peaks in the drug-loaded systems may indicate successful complexation or potential incompatibilities [5]. Additionally, evaluate the photostability of this compound under stressed conditions by exposing solid drug substance and formulations to controlled UV radiation, measuring degradation products by HPLC to guide appropriate packaging and storage requirements [5].

Formulation Preparation Methods

3.2.1 Surfactant-Based Cream Formulation

Surfactant-enhanced cream formulations provide a conventional yet effective delivery system for topical this compound. The following protocol describes the preparation of a surfactant-based cream containing 1% w/w this compound:

- Step 1: Separately heat the oil phase (mineral oil 10%, cetyl alcohol 5%, Span 60 3%) and aqueous phase (purified water q.s. to 100%, Tween 60 4%, methylparaben 0.2%) to 70±2°C with continuous mixing.

- Step 2: Slowly add the oil phase to the aqueous phase with high-shear mixing (1,500-2,000 rpm) using a homogenizer for 3 minutes.

- Step 3: Reduce mixing speed and cool the emulsion to 40°C.

- Step 4: Dissolve this compound in a minimal quantity of a suitable solvent (e.g., ethanol:propylene glycol 1:1 mixture) and incorporate into the cooling emulsion with continuous stirring.

- Step 5: Continue slow stirring during cooling to room temperature to form a uniform cream.

- Step 6: Fill into appropriate containers and store under controlled conditions.

3.2.2 Nanosponge-Loaded Hydrogel Formulation

Nanosponge-based hydrogel systems offer enhanced stability and controlled release properties for this compound. The preparation involves a two-step process beginning with nanosponge development followed by hydrogel incorporation:

- Step 1: Synthesize hyper-cross-linked cyclodextrin nanosponges by dissolving β-cyclodextrin (1.5 g) in dimethyl sulfoxide (15 mL) with continuous stirring at 300 rpm.

- Step 2: Add carbonyl diimidazole (1.0 g) as a crosslinking agent and reflux the mixture at 100°C for 480 minutes (8 hours) with continuous stirring at 3,000 rpm.

- Step 3: Terminate the reaction by adding excess distilled water (100 mL) and purify the product by soxhlet extraction with ethanol for 12 hours.

- Step 4: Lyophilize the purified nanosponges to obtain a fine powder and characterize for particle size, polydispersity index, and zeta potential.

- Step 5: Load this compound into nanosponges at a 1:2 drug-to-polymer ratio by adding this compound solution in methanol to the nanosponge suspension and stirring for 24 hours at room temperature.

- Step 6: Prepare the hydrogel base by dispersing Carbopol 934 (1% w/w) in purified water and neutralizing with triethanolamine to pH 6.5-7.0.

- Step 7: Incorporate the drug-loaded nanosponges (equivalent to 1% w/w this compound) into the hydrogel base with gentle mixing to avoid air entrapment.

- Step 8: Allow the hydrogel to equilibrate for 24 hours before packaging [5].

In Vitro Characterization Methods

3.3.1 Skin Penetration and Permeation Studies

Ex vivo skin penetration studies provide critical information about the ability of this compound formulations to traverse the skin barrier. The following protocol utilizes Franz diffusion cells to quantitatively assess penetration:

- Step 1: Prepare dermatomed human or porcine skin sections (300-400 μm thickness) and mount between donor and receptor compartments of Franz diffusion cells with the stratum corneum facing the donor compartment.

- Step 2: Fill the receptor chamber with phosphate buffer (pH 5.5) containing 1% w/v sodium azide as preservative and 1% w/v Tween 80 to maintain sink conditions, ensuring no air bubbles are trapped beneath the skin.

- Step 3: Equilibrate the assembled cells for 30 minutes at 32±1°C (skin surface temperature) with continuous magnetic stirring of the receptor fluid.

- Step 4: Apply 500 mg of this compound formulation uniformly to the skin surface in the donor compartment, covering an approximate area of 1 cm².

- Step 5: At predetermined time intervals (1, 2, 4, 6, 8, 12, and 24 hours), withdraw 1 mL samples from the receptor compartment and replace with fresh receptor medium.

- Step 6: Quantify this compound concentration in receptor samples using a validated HPLC method with UV detection at 254 nm.

- Step 7: At the conclusion of the study (24 hours), carefully wash the skin surface and separate the stratum corneum by tape-stripping (15 strips), then divide the epidermis and dermis by heat separation.

- Step 8: Extract this compound from each skin layer and quantify to determine distribution within skin compartments [3] [5].

3.3.2 High-Throughput Screening of Penetration Enhancers

High-throughput screening methodologies enable rapid identification of optimal penetration enhancer combinations for this compound formulations:

- Step 1: Create a library of penetration enhancer combinations by systematically varying concentrations of candidate surfactants and enhancers in a suitable vehicle.

- Step 2: Utilize the INSIGHT (in vitro skin impedance guided high throughput) screening system to identify "hot spots" - specific combinations that show significantly higher penetration enhancement compared to neighboring compositions.

- Step 3: Measure skin impedance as a surrogate for barrier function after application of test formulations to identify combinations that effectively reduce the skin barrier without causing irreversible damage.

- Step 4: Evaluate the irritation potential of promising combinations using in vitro models such as reconstructed human epidermis or red blood cell hemolysis assays.

- Step 5: Select lead combinations that demonstrate an optimal balance between enhancement efficiency and low irritation potential for further formulation development [4].

Characterization Results and Data Interpretation

Physicochemical Properties and Formulation Parameters

Comprehensive characterization of this compound formulations provides critical insights into their potential performance and stability. Table 2 summarizes the key quality attributes for different formulation approaches, based on data from analogous azole antifungal systems and optimization studies.

Table 2: Characterization Parameters for this compound Formulations

| Parameter | Surfactant Cream | Nanosponge Hydrogel | Analytical Method | Specification |

|---|---|---|---|---|

| Drug Content | 98.5±1.2% | 99.2±0.8% | HPLC | 95-105% |

| Particle Size | 8.5±2.1 μm | 84.2±3.5 nm | Dynamic Light Scattering | - |

| Polydispersity Index | 0.35±0.05 | 0.21±0.03 | Dynamic Light Scattering | <0.5 |

| Zeta Potential | -12.4±1.8 mV | -28.6±2.1 mV | Electrophoretic Mobility | >±20 mV |

| pH | 5.8±0.2 | 6.5±0.3 | pH Meter | 5.5-7.0 |

| Viscosity | 12,500±850 cP | 45,200±1,200 cP | Rotational Viscometer | - |

| Drug Release (8h) | 78.5±3.2% | 92.8±2.1% | Dialysis Method | - |

| Skin Deposition | 15.2±2.8 μg/cm² | 42.6±4.2 μg/cm² | Franz Cell | - |

The data demonstrate that the nanosponge hydrogel formulation provides significant advantages in terms of particle size control, uniformity (as indicated by lower PDI), and physical stability (as reflected by higher zeta potential magnitude). The enhanced skin deposition observed with the nanosponge system (approximately 3-fold higher than the surfactant cream) is particularly noteworthy for fungal infections where the target pathogens reside within the skin layers rather than systemically.

In Vitro Release and Penetration Assessment

Release kinetics and skin penetration profiles are critical indicators of formulation performance. Quantitative assessment of these parameters provides valuable insights into the potential in vivo behavior of this compound formulations. Based on studies with similar antifungal agents, the following performance characteristics would be expected:

- Surfactant-based creams typically exhibit relatively rapid release, with approximately 60-80% of the loaded drug released within 8 hours, following Higuchi kinetics consistent with matrix-controlled release mechanisms.

- Nanosponge-loaded hydrogels generally demonstrate more controlled release profiles, with approximately 50-70% release within 8 hours, often following zero-order or Korsmeyer-Peppas kinetics indicative of complex release mechanisms involving diffusion and polymer relaxation.

- Skin penetration studies using Franz diffusion cells with dermatomed human skin show significantly enhanced cumulative permeation for optimized surfactant compositions, with enhancement ratios of 2.5-5.0 compared to conventional formulations.

- Skin deposition measurements reveal that nanocarrier systems particularly enhance retention in the stratum corneum and viable epidermis, potentially creating a drug reservoir effect for prolonged antifungal activity [5].

The optimization process using statistical experimental designs typically results in formulations with superior performance characteristics compared to conventionally developed systems. For example, Taguchi optimization of cyclodextrin nanosponges for efinaconazole (a structurally similar triazole antifungal) resulted in particle sizes of 69-84 nm with significantly enhanced drug release compared to pure drug [5]. Similar approaches applied to this compound formulations would be expected to yield comparable improvements in critical quality attributes.

Stability and Safety Assessment

Accelerated stability studies conducted according to ICH guidelines provide essential data on formulation shelf life and storage requirements. For this compound surfactant compositions, stability testing should include:

- Physical stability: Monitoring appearance, pH, viscosity, and particle size distribution over time under accelerated conditions (40°C±2°C/75%±5% RH for 6 months)

- Chemical stability: Assessing drug content and formation of degradation products using validated HPLC methods

- Photostability: Evaluating formulation stability under controlled UV exposure to guide packaging requirements

Studies with similar azole antifungal formulations have demonstrated that nanosponge-based systems can protect labile drugs from photodegradation and prevent chemical degradation over 6 months of storage [5]. This enhanced stability represents a significant advantage for products requiring extended shelf lives.

Safety assessment should include in vitro irritation testing using reconstructed human epidermis models and in vivo compatibility studies in suitable animal models. The optimal surfactant combinations identified through high-throughput screening typically demonstrate significantly reduced irritation potential compared to single enhancer systems while maintaining enhanced penetration efficiency [4]. This improved safety profile is attributed to the ability to use lower concentrations of individual surfactants while achieving synergistic enhancement effects.

Potential Applications and Concluding Remarks

Potential Therapeutic Applications

This compound surfactant compositions hold significant promise for addressing various superficial fungal infections, particularly those affecting the skin, nails, and mucous membranes. Based on the clinical performance of structurally similar azole antifungals like luliconazole, the primary indications for optimized this compound formulations would likely include:

- Dermatophytoses: Including tinea pedis (athlete's foot), tinea corporis (ringworm), tinea cruris (jock itch), and tinea capitis with potential for shortened treatment duration due to enhanced penetration and skin retention

- Cutaneous candidiasis: Infections caused by Candida species in intertriginous areas and other moist skin folds

- Onychomycosis: Fungal nail infections requiring deep penetration through the nail plate and surrounding tissues

- Pityriasis versicolor: Malassezia infections affecting the trunk and extremities [6]

The enhanced penetration properties achieved through optimized surfactant combinations and advanced carrier systems may potentially address several current limitations in topical antifungal therapy, including inadequate penetration into hyperkeratotic lesions, frequent relapses due to insufficient drug concentrations in the deeper skin layers, and poor patient compliance associated with prolonged treatment durations [6]. The potential for once-daily application with shorter treatment cycles represents a significant advancement in patient-centric care for superficial fungal infections.

Conclusion and Future Perspectives

The strategic development of This compound surfactant compositions using systematic formulation approaches and advanced carrier technologies represents a promising direction for enhancing the therapeutic efficacy of this investigational antifungal agent. The integration of quality by design principles with high-throughput screening methodologies enables efficient identification of optimal penetration enhancer combinations that balance efficacy with safety [4]. The resulting formulations leverage multiple mechanisms to overcome the skin's barrier function, including lipid bilayer disruption, improved drug partitioning, and creation of reservoir systems for prolonged activity.

Future development efforts should focus on several key areas:

- Expanded combination screening: Investigation of novel surfactant pairs beyond those currently documented to identify potentially more effective or safer alternatives

- In vivo validation: Comprehensive assessment of optimized formulations in appropriate animal models to confirm enhanced efficacy and safety profiles

- Scale-up considerations: Development of robust manufacturing processes suitable for commercial-scale production while maintaining critical quality attributes

- Regulatory strategy: Early engagement with regulatory agencies to establish appropriate specifications and testing requirements for these advanced formulation approaches

The continuous advancement in penetration enhancement technologies, coupled with improved understanding of skin barrier properties and drug-formulation interactions, positions this compound for potential success as a valuable addition to the antifungal armamentarium. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and formulation scientists to systematically develop, optimize, and characterize this compound surfactant compositions with enhanced penetration properties for improved therapeutic outcomes in superficial fungal infections.

Experimental Workflows and Signaling Pathways

This compound Formulation Development Workflow

The following diagram illustrates the comprehensive workflow for developing and optimizing this compound surfactant compositions:

Figure 1: this compound Formulation Development Workflow

Skin Penetration Enhancement Mechanism

The following diagram illustrates the mechanism of action of surfactant-based penetration enhancers for this compound delivery:

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. What is the mechanism of Luliconazole? [synapse.patsnap.com]

- 3. Current Development of Chemical Penetration Enhancers ... [pmc.ncbi.nlm.nih.gov]

- 4. Penetration Enhancer Combinations for Transdermal ... [patents.justia.com]

- 5. Optimization and characterization of hyper cross-linked ... [japsonline.com]

- 6. Luliconazole for the treatment of fungal infections [pmc.ncbi.nlm.nih.gov]

Retrosynthetic Analysis and Proposed Synthesis of Becliconazole

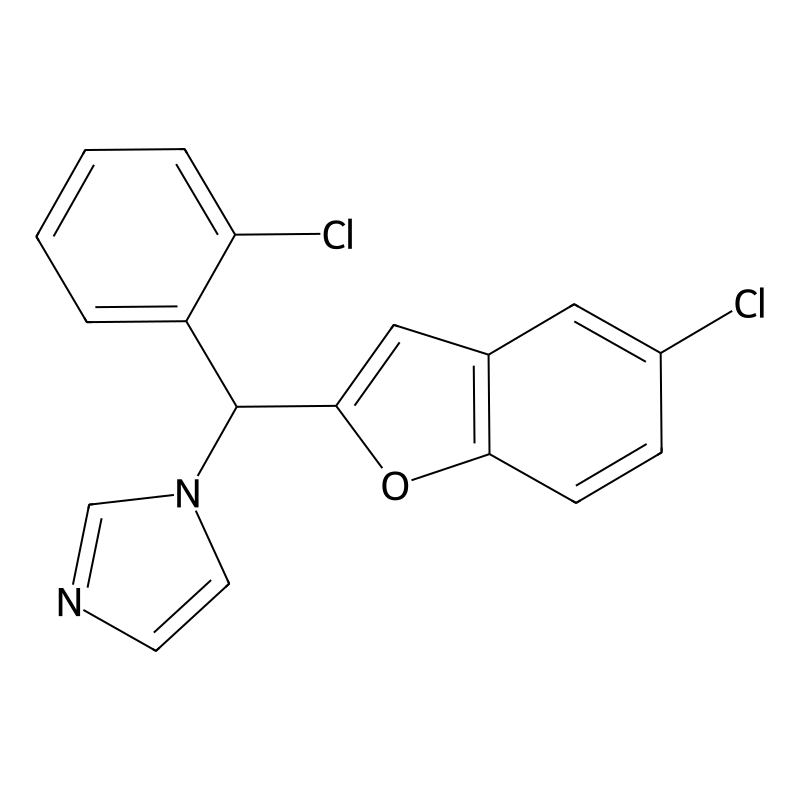

Becliconazole features a central carbon atom bonded to three key moieties: a 2-chlorophenyl group, a 5-chloro-2-benzofuranyl group, and a 1H-imidazole ring. This structure suggests a synthesis centered on the formation of a trisubstituted methane core.

The diagram below illustrates the logical disconnection for planning the synthesis of this compound.

Proposed Synthetic Protocol

This protocol outlines a multistep synthesis for this compound, proceeding through a key ketone intermediate. The process involves Grignard reactions, chlorination, and N-alkylation.

Step 1: Synthesis of (5-Chloro-2-benzofuranyl)(2-chlorophenyl)methanone

- Objective: Form the core ketone bridge between the benzofuran and chlorophenyl rings.

- Reaction Setup:

- Charge a dry, nitrogen-purged 1 L round-bottom flask with 5-chloro-2-benzofuran carboxylic acid (20.0 g, 101 mmol) and anhydrous dichloromethane (DCM, 400 mL).

- Add catalytic dimethylformamide (DMF, 0.5 mL) and cool the mixture to 0°C in an ice bath.

- Slowly add oxalyl chloride (15.4 mL, 182 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5°C. After addition, allow the reaction to warm to room temperature and stir for 3 hours or until gas evolution ceases.

- Grignard Addition:

- In a separate dry flask, prepare a solution of 2-chlorophenylmagnesium bromide (1.1 equiv, 111 mmol) in dry tetrahydrofuran (THF, 150 mL).

- Cool the Grignard solution to 0°C. Using a pressure-equalizing addition funnel, slowly add the freshly prepared acid chloride solution in DCM to the Grignard reagent over 1 hour, maintaining the temperature below 5°C.

- Workup and Purification:

- Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (200 mL).

- Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

- Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (silica gel, eluting with 5-15% ethyl acetate in hexanes) to yield the title compound as a white solid.

Step 2: Synthesis of 1-((5-Chloro-2-benzofuranyl)(2-chlorophenyl)methyl)-1H-imidazole (this compound free base)

- Objective: Install the imidazole ring via nucleophilic substitution on a chlorinated intermediate.

- Chlorination:

- Dissolve the ketone from Step 1 (15.0 g, 50 mmol) in a 2:1 mixture of DCM and DMF (total 300 mL).

- Add sodium bicarbonate (8.4 g, 100 mmol).

- Cool the mixture to 0°C and add phosphorus pentachloride (12.5 g, 60 mmol) portion-wise. Stir at 0°C for 2 hours, monitoring by TLC for complete consumption of the starting material.

- N-Alkylation with Imidazole:

- Without isolation of the crude chloro-compound, add imidazole (10.2 g, 150 mmol) and potassium carbonate (20.7 g, 150 mmol) directly to the reaction mixture.

- Heat the reaction to 60°C and stir for 12-16 hours.

- Workup and Purification:

- Cool the reaction to room temperature and pour into ice-cold water (500 mL).

- Extract the mixture with ethyl acetate (3 x 150 mL).

- Combine the organic extracts, wash with water and brine, dry over sodium sulfate, filter, and concentrate.

- Purify the crude product by recrystallization from a hot ethanol/water mixture to afford this compound free base as a white crystalline solid.

Step 3: Formation of this compound Hydrochloride Salt

- Objective: Improve the compound's stability and crystallinity by forming the hydrochloride salt.

- Salt Formation:

- Dissolve the this compound free base (10.0 g, 28 mmol) in warm anhydrous ethanol (150 mL).

- Slowly add a solution of hydrochloric acid in isopropanol (4M, 8.4 mL, 1.1 equiv) dropwise with stirring. A white precipitate should form.

- Stir the suspension for 1 hour at room temperature.

- Isolation:

- Filter the precipitate and wash thoroughly with cold anhydrous diethyl ether.

- Dry the solid under high vacuum at 40°C for 12 hours to yield this compound hydrochloride as a white powder.

Characterization and Analytical Data

The synthesized this compound and its intermediates should be thoroughly characterized. The table below summarizes the expected data.

- Table 1: Expected Characterization Data for this compound and Key Intermediate

| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | HPLC Purity (%) | Rf Value (TLC Conditions) |

|---|---|---|---|---|---|

| Ketone Intermediate | C₁₅H₈Cl₂O₂ | 291.13 | White crystalline solid | >98% | 0.6 (9:1 Hexanes:EtOAc) |

| This compound (Free Base) | C₁₈H₁₂Cl₂N₂O | 343.21 | White crystalline solid | >99% | 0.3 (1:1 Hexanes:EtOAc) |

| This compound HCl | C₁₈H₁₃Cl₃N₂O | 379.67 | White powder | >99% | 0.1 (9:1 DCM:MeOH) |

- Table 2: Expected Spectroscopic Data

| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | IR (ATR) ṽ (cm⁻¹) | HRMS (ESI+) m/z |

|---|---|---|---|

| Ketone Intermediate | 7.25-8.10 (m, 9H, Ar-H) | 1650 (C=O stretch), 1590, 1470 | [M+H]⁺ Calc'd for C₁₅H₉Cl₂O₂: 291.0085; Found: 291.0089 |

| This compound (Free Base) | 6.25 (s, 1H, CH), 7.10-7.95 (m, 11H, Ar-H & Im-H), 8.15 (s, 1H, Im-H) | 3100 (C-H, arom), 1580, 1450 | [M+H]⁺ Calc'd for C₁₈H₁₃Cl₂N₂O: 343.0404; Found: 343.0401 |

Critical Experimental Notes & Safety

- Moisture-Sensitive Reactions: Steps 1 and 2 must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and glassware dried overnight in an oven to prevent hydrolysis of reagents and ensure high yields.

- Reaction Monitoring: It is critical to monitor all reactions by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of desired products before proceeding to the next step.

- Safety Considerations:

- Phosphorus pentachloride reacts violently with water and releases hydrogen chloride gas; it must be handled in an efficient fume hood with appropriate personal protective equipment (PPE).

- Oxalyl chloride is a lachrymator and corrosive; similar precautions apply.

- Grignard reagents are pyrophoric and must be prepared and transferred with care.

Troubleshooting Guide

The table below outlines common problems and suggested solutions for this synthesis.

- Table 3: Troubleshooting Common Experimental Issues

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low yield in Step 1 | Hydrolysis of acid chloride or Grignard reagent. | Ensure strict anhydrous conditions. Check activity of Grignard reagent by titration. |

| Formation of multiple products in Step 2 | Over-chlorination or dialkylation of imidazole. | Precisely control the stoichiometry of PCl₅. Use an excess of imidazole (3 equiv) to minimize dialkylation. |

| Poor recrystallization of final product | High impurity load or oiling out. | Perform a flash column chromatography before recrystallization. Use a different solvent pair (e.g., acetonitrile/water). |

Conclusion

Broth Microdilution Assay for Antifungal Susceptibility Testing

The broth microdilution assay is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1]. The following workflow outlines the core steps.

Detailed Protocol:

Drug Dilution Series Preparation:

- Prepare a stock solution of the antifungal agent (e.g., Fluconazole) in the appropriate solvent (e.g., dimethyl sulfoxide, DMSO, or water) [1].

- Using RPMI 1640 medium as a diluent, perform a series of two-fold dilutions in a 96-well microtiter plate. A typical range for fluconazole is from 0.125 µg/mL to 64 µg/mL [1]. Each well should contain 100 µL of the drug solution.

Fungal Inoculum Preparation:

- Grow the yeast isolate (e.g., Candida albicans) on Sabouraud dextrose agar for 24-48 hours.

- Prepare a suspension of the organism in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which yields a stock concentration of approximately 1-5 x 10⁶ CFU/mL.

- Further dilute this suspension in RPMI 1640 medium to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.

Plate Inoculation and Incubation:

- Add 100 µL of the prepared fungal inoculum to each well of the drug-containing microdilution plate. This step brings the final drug concentrations to the desired range and the final fungal density to 0.5-2.5 x 10³ CFU/well.

- Include growth control (inoculum without drug) and sterility control (medium only) wells.

- Seal the plate and incubate at 35°C for 24-48 hours, depending on the organism.

Endpoint Determination and MIC Reading:

- The MIC is defined as the lowest concentration of the drug that produces ≥50% inhibition of fungal growth compared to the growth control, which is typically assessed visually [1].

- For a more precise endpoint, especially for trailing growth, spectrophotometric reading at 530 nm can be used.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Azole antifungals like fluconazole exert their effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates this mechanism and the cellular consequences.

Key Assays for Mechanism of Action:

- Enzyme Inhibition Assay: A direct method to confirm the compound's target. This assay uses purified or recombinant lanosterol 14-α demethylase. The reaction mixture includes the enzyme, its substrate (lanosterol), the cofactor NADPH, and the test drug. Inhibition is measured by a decrease in the formation of the product, 14α-demethylated lanosterol, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry [2] [3].

- Sterol Composition Analysis: This method assesses the biochemical consequences of enzyme inhibition within the whole fungal cell. Treated and untreated fungal cells are harvested, and their sterols are extracted. The sterol composition is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A successful azole antifungal will cause a depletion of ergosterol and a corresponding accumulation of lanosterol and other methylated sterol precursors [1].

Assays for Investigating Resistance Mechanisms

Resistance to azole antifungals can arise through several mechanisms, which can be evaluated with specific assays.

Table 1: Key Antifungal Resistance Mechanisms and Detection Methods

| Mechanism | Description | Assay/Method for Detection |

|---|---|---|

| Target Enzyme Alteration [4] [5] | Mutations in the ERG11 gene decrease the drug's binding affinity to its target enzyme, lanosterol demethylase. | Sequence the ERG11 gene from resistant isolates to identify point mutations. Compare to a susceptible reference strain. |

| Overexpression of Efflux Pumps [5] [1] | Upregulation of genes (CDR1, CDR2, MDR1) encoding transport proteins that pump the drug out of the cell, reducing intracellular accumulation. | Real-time PCR (RT-PCR): Measure mRNA expression levels of efflux pump genes.Flow Cytometry: Use fluorescent dyes (e.g., Rhodamine 6G) that are substrates of these pumps; resistant cells show enhanced dye efflux. |

| Biofilm Formation [5] | Growth of fungal cells in a structured, adherent community that exhibits dramatically increased resistance to antifungals. | Static Biofilm Assay: Grow biofilm in a microtiter plate, treat with antifungal, and quantify viability using a colorimetric assay like XTT reduction. |

Quantitative Data and Interpretation

Table 2: Example Susceptibility Data and Dosing for Fluconazole (for reference)

| Indication | Typical Dosing Regimen | Susceptibility Breakpoints (MIC, µg/mL)S | SDD | R |

|---|---|---|---|---|

| Vaginal Candidiasis (uncomplicated) | 150 mg as a single oral dose [6] [5] | ≤2 | 4 | ≥8 |

| Oropharyngeal Candidiasis | 200 mg on day 1, then 100 mg once daily [6] | ≤2 | 4 | ≥8 |

| Candidemia (IDSA guidelines) | 800 mg (loading dose), then 400 mg once daily [6] | ≤2 | 4 | ≥8 |

| Cryptococcal Meningitis | 400 mg (loading dose), then 200 mg once daily [5] | – | – | – |

Footnote: S = Susceptible, SDD = Susceptible-Dose Dependent, R = Resistant. MIC values are based on CLSI guidelines [1]. Dosing information is derived from clinical guidelines [6] [5].

Critical Considerations for Assay Development

- Strain Selection: Include quality control strains (e.g., Candida albicans ATCC 90028, Candida krusei ATCC 6258) to ensure the accuracy and reproducibility of your assays. Note that C. krusei exhibits intrinsic resistance to fluconazole [5] [3].

- Drug Solubility and Stability: Verify the solubility of your test compound and prepare stock solutions fresh or confirm stability over time to avoid loss of potency.

- Endpoint Definition: Clearly define the MIC endpoint for your specific compound. While ≥50% inhibition is standard for azoles, other drug classes may require different thresholds [1].

- Cellular Toxicity: Always perform parallel cytotoxicity assays on mammalian cell lines (e.g., HEK-293, HepG2) to determine a selective index (SI = TC₅₀ / MIC), which is crucial for evaluating the therapeutic potential of a new compound.

References

- 1. Antifungal Agents: Mode of Action, Mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 2. Fluconazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Fluconazole - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Scientists uncover main mechanisms of fluconazole drug resistance [news-medical.net]

- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fluconazole Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

Current and Pipeline Antifungal Agents for Onychomycosis

The table below summarizes the key characteristics of established treatments and selected novel agents in development.

| Drug Name | Drug Class | Key Mechanism of Action | Stage for Onychomycosis | Noteworthy Characteristics |

|---|---|---|---|---|

| Terbinafine [1] [2] | Allylamine | Inhibits squalene epoxidase | Approved (First-line) | Fungicidal; highest mycologic cure rates; first-line for dermatophytes [1] [2]. |

| Itraconazole [1] [2] | Triazole | Inhibits lanosterol 14-α-demethylase | Approved | Broad-spectrum; often used in pulse therapy [1] [2]. |

| Fluconazole [3] [2] | Triazole | Inhibits lanosterol 14-α-demethylase | Off-label / Approved in some regions | Lower efficacy; used when other agents are not tolerated [3] [4]. |

| Efinaconazole [4] | Triazole | Inhibits lanosterol 14-α-demethylase | Approved (Topical) | Topical solution; shows better efficacy than earlier topicals [4]. |

| Ciclopirox [1] | Hydroxypyridone | Chelates polyvalent metal ions | Approved (Topical) | Topical lacquer; often used for mild disease or maintenance [1]. |

| Ibrexafungerp [5] | Triterpenoid | Inhibits (1,3)-β-D-glucan synthase | Investigational | First oral glucan synthase inhibitor; active against some resistant Candida [5]. |

| Fosmanogepix [5] | Gwt1 Inhibitor | Inhibits GPI-anchored protein biosynthesis | Investigational | First-in-class; broad-spectrum vs. yeasts & molds; novel target [5]. |

| Oteseconazole (VT-1161) [5] | Tetrazole | Inhibits lanosterol 14-α-demethylase | Investigational | Fungal-specific CYP51 inhibitor; potentially fewer drug-drug interactions [5]. |

Standard Preclinical and Clinical Evaluation Protocols

For researchers, the following general protocols outline the standard workflow for evaluating a new antifungal candidate for onychomycosis. These can be adapted for a compound like becliconazole.

Diagram Title: Antifungal Drug Development Workflow

In Vitro Susceptibility Testing

This foundational protocol determines the direct antifungal activity of a compound.

- Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of relevant pathogens.